Enantiomeric Purity Comparison: (R)- vs. (S)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
The (R)-enantiomer (CAS: 1261235-31-7) and the (S)-enantiomer (CAS: 1264035-24-6) are supplied as distinct products with different purity specifications. The (S)-enantiomer is available at a standard purity of 97% from Bidepharm, supported by batch-specific NMR, HPLC, and GC analytical reports . The (R)-enantiomer is offered by Leyan at a purity of 98% . This stereochemical differentiation is critical, as the biological activity of pyrrolidine-based ACC inhibitors is known to be enantiomer-dependent based on the structure-activity relationships detailed in the core patent family [1].
| Evidence Dimension | Enantiomeric identity and purity specification |
|---|---|
| Target Compound Data | (S)-enantiomer: CAS 1264035-24-6, Purity 97% (NMR, HPLC, GC verified) |
| Comparator Or Baseline | (R)-enantiomer: CAS 1261235-31-7, Purity 98% |
| Quantified Difference | 1% absolute purity difference; distinct CAS numbers and QC certificates |
| Conditions | Vendor batch analysis data from Bidepharm and Leyan |
Why This Matters
Procurement of the incorrect enantiomer can lead to significant loss of target activity in downstream assays, making verified enantiomeric purity a non-negotiable selection criterion.
- [1] Fleck, M., Heimann, A., Heine, N., Nosse, B., & Roth, G. J. (2015). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. U.S. Patent No. 8,962,641. Washington, DC: U.S. Patent and Trademark Office. View Source
